molecular formula C11H11Cl2NO2 B5202926 N-cyclopropyl-2-(2,4-dichlorophenoxy)acetamide

N-cyclopropyl-2-(2,4-dichlorophenoxy)acetamide

Cat. No. B5202926
M. Wt: 260.11 g/mol
InChI Key: QBVGNYRLBJVIOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2-(2,4-dichlorophenoxy)acetamide, also known as DCPA-CPP, is a synthetic herbicide that is widely used in agriculture. It is a member of the cyclopropylamine class of herbicides and is primarily used to control broadleaf weeds in crops such as soybeans, cotton, and corn.

Mechanism of Action

N-cyclopropyl-2-(2,4-dichlorophenoxy)acetamide works by inhibiting the growth of broadleaf weeds through interference with their hormonal balance. It does this by disrupting the synthesis of auxins, which are plant hormones that regulate plant growth and development. This leads to stunted growth and eventual death of the weed.
Biochemical and Physiological Effects:
N-cyclopropyl-2-(2,4-dichlorophenoxy)acetamide has been shown to have minimal toxicity to mammals and birds. However, it can have negative effects on aquatic organisms, such as fish and amphibians. In addition, N-cyclopropyl-2-(2,4-dichlorophenoxy)acetamide has been found to have a negative impact on soil microorganisms, which can affect soil health and nutrient cycling.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclopropyl-2-(2,4-dichlorophenoxy)acetamide in lab experiments is its effectiveness in controlling broadleaf weeds. This can be particularly useful in studies that require weed-free conditions. However, N-cyclopropyl-2-(2,4-dichlorophenoxy)acetamide has limitations in that it can have negative effects on non-target organisms and can persist in the environment for extended periods of time.

Future Directions

There are several future directions for research on N-cyclopropyl-2-(2,4-dichlorophenoxy)acetamide. One area of interest is its potential for use in the treatment of cancer. Studies have shown that N-cyclopropyl-2-(2,4-dichlorophenoxy)acetamide can inhibit the growth of cancer cells in vitro, and further research is needed to investigate its potential as a cancer treatment. In addition, future research could focus on developing more environmentally friendly herbicides that have minimal negative effects on non-target organisms and the environment.

Synthesis Methods

N-cyclopropyl-2-(2,4-dichlorophenoxy)acetamide is synthesized by reacting 2,4-dichlorophenoxyacetic acid with cyclopropylamine in the presence of a catalyst. The resulting product is a white crystalline solid with a melting point of 104-106°C.

Scientific Research Applications

N-cyclopropyl-2-(2,4-dichlorophenoxy)acetamide has been extensively studied for its herbicidal properties. It has been shown to be effective in controlling a wide range of broadleaf weeds, including pigweed, lambsquarters, and velvetleaf. In addition, N-cyclopropyl-2-(2,4-dichlorophenoxy)acetamide has been used in various scientific research studies to investigate its potential for use in other applications, such as in the treatment of cancer.

properties

IUPAC Name

N-cyclopropyl-2-(2,4-dichlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO2/c12-7-1-4-10(9(13)5-7)16-6-11(15)14-8-2-3-8/h1,4-5,8H,2-3,6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVGNYRLBJVIOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2-(2,4-dichlorophenoxy)acetamide

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